molecular formula C12H23N3O B7917418 2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone

2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone

Cat. No.: B7917418
M. Wt: 225.33 g/mol
InChI Key: UWTSFSVFUHAGDV-UHFFFAOYSA-N
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Description

2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone is a complex organic compound that features a piperidine ring substituted with a cyclopropyl-methyl-amino group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the cyclopropyl-methyl-amino group. The final step involves the addition of the ethanone moiety under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-{3-[(methyl-amino)-methyl]-piperidin-1-yl}-ethanone
  • 2-Amino-1-{3-[(ethyl-amino)-methyl]-piperidin-1-yl}-ethanone

Uniqueness

2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone is unique due to the presence of the cyclopropyl-methyl-amino group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired activities.

Biological Activity

2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone is a complex organic compound notable for its unique structural features, including a piperidine ring and an amino group. The compound's molecular formula is C_{12}H_{22}N_{2}O, with a molecular weight of approximately 225.33 g/mol. This article explores its biological activity, potential therapeutic applications, and ongoing research findings.

Structural Characteristics

The structural integrity of this compound allows it to engage in various biological interactions. Its design facilitates binding with biological macromolecules, influencing enzyme activities and receptor interactions. The compound's piperidine structure combined with the cyclopropylmethyl group contributes to its unique pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Neurotransmitter Modulation : The compound may interact with neurotransmitter receptors, potentially impacting mood and cognitive functions.
  • Antidepressant Properties : Similar compounds have shown potential antidepressant effects by modulating serotonin and norepinephrine levels.
  • Antioxidant Activity : The compound may possess antioxidant properties, beneficial in preventing oxidative stress-related diseases.

Studies have suggested that this compound may influence key signaling pathways such as Wnt and MAPK, which are crucial in cellular processes like apoptosis and proliferation. Understanding these mechanisms is essential for optimizing its efficacy in clinical applications.

1. Neuropharmacological Studies

In a study examining the effects of similar piperidine derivatives, researchers found that these compounds could significantly alter neurotransmitter levels in animal models, suggesting potential applications in treating mood disorders.

2. Antioxidant Activity Assessment

A series of in vitro tests demonstrated the antioxidant capacity of this compound, with results indicating a reduction in oxidative stress markers in treated cells compared to controls.

Data Tables

Biological Activity Mechanism Reference
Neurotransmitter ModulationInteraction with serotonin and norepinephrine receptors
Antidepressant EffectsModulation of mood-related neurotransmitters
Antioxidant PropertiesScavenging free radicals

Ongoing Research

Research is ongoing to elucidate the full spectrum of biological activities associated with this compound. Current investigations focus on:

  • Binding Affinity Studies : Evaluating how the compound binds to various receptors to understand its therapeutic potential better.
  • Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and purity for clinical applications.

Properties

IUPAC Name

2-amino-1-[3-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-14(11-4-5-11)8-10-3-2-6-15(9-10)12(16)7-13/h10-11H,2-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTSFSVFUHAGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN(C1)C(=O)CN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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